molecular formula C36H44ClIN2 B1672170 IR-780 iodide CAS No. 207399-07-3

IR-780 iodide

Cat. No.: B1672170
CAS No.: 207399-07-3
M. Wt: 667.1 g/mol
InChI Key: IRPKBYJYVJOQHQ-UHFFFAOYSA-M
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Description

IR 780 is a near-infrared fluorescent dye belonging to the heptamethine cyanine family. It is known for its strong optical properties and excellent photoconversion efficiency following near-infrared irradiation. This compound has garnered significant attention in the fields of cancer treatment and imaging due to its ability to selectively accumulate in tumor cells and its potential for use in photodynamic therapy and bioimaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IR 780 typically involves the condensation of a quaternary ammonium salt with a cyanine dye precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired heptamethine cyanine structure. The process involves the use of solvents such as dimethyl sulfoxide and requires careful monitoring of temperature and reaction time to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of IR 780 is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, resulting in consistent product quality. Purification steps such as recrystallization and chromatography are employed to obtain high-purity IR 780 suitable for biomedical applications .

Chemical Reactions Analysis

Types of Reactions

IR 780 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the molecule and the specific reagents and conditions used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may result in the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .

Scientific Research Applications

IR 780 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: In chemistry, IR 780 is used as a fluorescent probe for studying molecular interactions and dynamics. Its strong optical properties make it suitable for various spectroscopic techniques.

    Biology: In biological research, IR 780 is employed for imaging cellular structures and tracking biological processes. Its ability to selectively accumulate in certain cell types, such as tumor cells, makes it valuable for studying cellular behavior and disease progression.

    Medicine: In medicine, IR 780 is used for cancer imaging and photodynamic therapy. Its near-infrared fluorescence allows for non-invasive imaging of tumors, while its photoconversion efficiency enables targeted destruction of cancer cells upon irradiation.

    Industry: In industrial applications, IR 780 is utilized in the development of diagnostic tools and imaging devices.

Comparison with Similar Compounds

IR 780 is often compared with other near-infrared fluorescent dyes, such as indocyanine green and cyanine dyes. While these compounds share similar optical properties, IR 780 stands out due to its higher photoconversion efficiency and selective accumulation in tumor cells. This unique combination of properties makes IR 780 particularly suitable for applications in cancer imaging and therapy .

List of Similar Compounds

IR 780’s distinct advantages over these compounds include its superior photoconversion efficiency and targeted accumulation, which enhance its effectiveness in biomedical applications.

Properties

CAS No.

207399-07-3

Molecular Formula

C36H44ClIN2

Molecular Weight

667.1 g/mol

IUPAC Name

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;iodide

InChI

InChI=1S/C36H44ClN2.HI/c1-7-24-38-30-18-11-9-16-28(30)35(3,4)32(38)22-20-26-14-13-15-27(34(26)37)21-23-33-36(5,6)29-17-10-12-19-31(29)39(33)25-8-2;/h9-12,16-23H,7-8,13-15,24-25H2,1-6H3;1H/q+1;/p-1

InChI Key

IRPKBYJYVJOQHQ-UHFFFAOYSA-M

SMILES

CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-]

Isomeric SMILES

CCCN\1C2=CC=CC=C2C(/C1=C/C=C/3\CCCC(=C3Cl)/C=C/C4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-]

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=C3Cl)C=CC4=[N+](C5=CC=CC=C5C4(C)C)CCC)(C)C.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in methanol

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IR 780 iodide;  IR780 iodide;  IR-780 iodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IR-780 iodide
Reactant of Route 2
IR-780 iodide
Reactant of Route 3
IR-780 iodide
Reactant of Route 4
IR-780 iodide
Reactant of Route 5
IR-780 iodide
Reactant of Route 6
IR-780 iodide

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